molecular formula C16H21N3O4 B3084246 [[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid CAS No. 1142211-64-0

[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

Cat. No.: B3084246
CAS No.: 1142211-64-0
M. Wt: 319.36 g/mol
InChI Key: SDSJCPJPCXJVQK-UHFFFAOYSA-N
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Description

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid is a synthetic organic compound featuring a piperazine core substituted with an acetyl group at the 4-position. Its structure integrates a phenylamino group linked via a 2-oxoethyl chain to the piperazine ring, which is further connected to an acetic acid moiety. This configuration confers unique physicochemical properties, such as moderate polarity due to the acetyl group and carboxylic acid functionality. The compound is cataloged under CAS number sc-305389 and is commercially available for research purposes, though its specific biological activity remains underexplored in the provided literature .

Properties

IUPAC Name

2-(N-[2-(4-acetylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-13(20)17-7-9-18(10-8-17)15(21)11-19(12-16(22)23)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSJCPJPCXJVQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of solid-phase synthesis and photocatalytic synthesis are also explored for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing nerve signal transmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous piperazine-acetic acid derivatives.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Highlights Biological/Safety Notes References
[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid (Target) C₁₈H₂₂N₄O₄ 358.40 (calc.) 4-Acetylpiperazinyl, phenylamino Not explicitly described Research-grade availability
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid C₂₀H₂₂FN₃O₃ 371.41 2-Fluorophenylpiperazinyl, phenylamino Multi-step alkylation/condensation Irritant (GHS hazard class)
2-({2-Oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}(phenyl)amino)acetic acid C₁₈H₂₁N₅O₃ 371.40 (calc.) Pyrimidin-2-ylpiperazinyl, phenylamino Discontinued commercially Unknown bioactivity
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA C₂₀H₁₈F₄N₂O₅ 466.36 2-Fluorobenzoyl, 4-hydroxyphenyl-oxoethyl Reflux with TFA deprotection, column chromatography Crystallography data available
[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid C₁₇H₁₆Cl₂N₂O₃ 367.23 3,4-Dichlorobenzylamino, phenylamino Multi-step organic synthesis (literature-based) Used in bioactive compound synthesis

Key Comparative Insights:

Structural Variations: The target compound’s 4-acetylpiperazinyl group distinguishes it from derivatives with halogenated aryl (e.g., 2-fluorophenyl in ), heteroaromatic (e.g., pyrimidin-2-yl in ), or benzoyl substituents (e.g., 2-fluorobenzoyl in ). The phenylamino-2-oxoethyl-acetic acid backbone is conserved across compounds, suggesting shared reactivity in conjugation or salt formation.

Synthetic Methods :

  • Many analogs (e.g., ) are synthesized via multi-step alkylation/condensation reactions, often involving reflux conditions and purification by column chromatography. The target compound likely follows similar protocols, though explicit details are absent in the evidence.
  • Heterocyclic modifications (e.g., pyrimidin-2-yl in ) require specialized reagents, whereas acetyl introduction (target compound) may involve acetylation of a piperazine precursor.

Physicochemical and Safety Profiles: Molar mass ranges from ~350–470 g/mol, with higher values correlating to halogenation (e.g., dichlorobenzyl in ) or trifluoroacetate counterions ().

Piperazine derivatives are commonly explored as CNS agents or enzyme inhibitors due to their ability to modulate receptor binding.

Biological Activity

The compound [2-(4-Acetylpiperazin-1-yl)-2-oxoethyl-amino]acetic acid , also known by its CAS number 1142211-64-0, is a synthetic derivative with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Basic Information

  • Molecular Formula : C₁₆H₂₁N₃O₄
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 1142211-64-0
  • Synonyms : Glycine, N-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-N-phenyl-

Physical Properties

PropertyValue
Boiling Point600.1 ± 55.0 °C (Predicted)
Density1.305 ± 0.06 g/cm³ (Predicted)
pKa1.98 ± 0.10

Anticonvulsant Activity

Research has indicated that derivatives of piperazine compounds exhibit notable anticonvulsant properties. A study synthesized various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, evaluating their effects in animal models of epilepsy. The results demonstrated that several compounds showed significant activity in the maximal electroshock (MES) test, particularly at doses of 100 mg/kg and 300 mg/kg .

Key Findings:

  • Activity in MES Test : The compound exhibited protection against seizures induced by maximal electroshock, indicating potential as an anticonvulsant agent.
  • Neurotoxicity Assessment : The rotarod test was utilized to assess acute neurological toxicity, revealing that while some compounds were effective, they displayed lower efficacy compared to phenytoin, a standard anticonvulsant .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted the importance of specific functional groups in enhancing biological activity. For instance, the introduction of fluorine atoms or trifluoromethyl groups was found to be critical for the anticonvulsant efficacy of these compounds .

Table: Summary of Anticonvulsant Activity

Compound IDDose (mg/kg)MES ProtectionNeurological Toxicity
19100YesLow
20300YesModerate
24100NoLow

Study on Piperazine Derivatives

In a detailed study focusing on the synthesis and biological evaluation of piperazine derivatives, researchers synthesized multiple analogs and assessed their anticonvulsant activity through various screening methods. The study emphasized that modifications in the piperazine ring significantly influenced the compounds' pharmacological profiles .

The mechanism through which these compounds exert their anticonvulsant effects appears to involve modulation of neuronal voltage-sensitive sodium channels. Compounds that displayed higher lipophilicity were associated with delayed onset but prolonged duration of action, suggesting a relationship between physicochemical properties and pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid
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[[2-(4-Acetylpiperazin-1-yl)-2-oxoethyl](phenyl)-amino]acetic acid

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